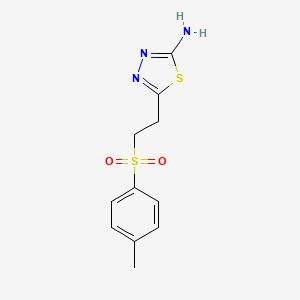

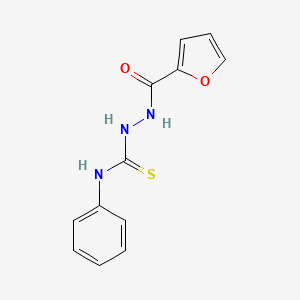

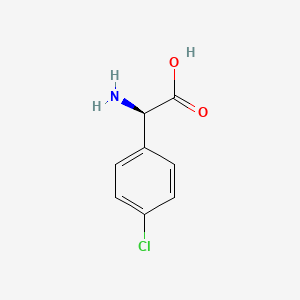

![molecular formula C12H13N5O2 B1299182 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide CAS No. 436088-53-8](/img/structure/B1299182.png)

1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the imidazole-4,5-dicarboxylic acid scaffold can be derivatized using amino acid esters to produce symmetrically- and dissymmetrically-disubstituted imidazole-4,5-dicarboxamides, as demonstrated in the parallel synthesis of a library of such compounds . Another example is the synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole, which can react with ketones and aldehydes to yield a variety of substituted purines . These methods highlight the versatility of imidazole chemistry and the potential for creating a diverse array of derivatives, including the one of interest.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be influenced by the substituents attached to the imidazole ring. For example, the presence of a cyano group can prevent the formation of intramolecular hydrogen bonds, as seen in the case of 5-amino-1-(2-chloroethyl)-4-cyanoimidazole . In contrast, intramolecular hydrogen bonding can stabilize the molecular conformation in compounds like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide, leading to an extended planar structural pattern . These structural variations can significantly affect the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For example, the Willgerodt-Kindler reaction has been used to investigate the synthesis of certain imidazole derivatives with potential antituberculotic activity . Additionally, the coupling of 5-diazomidazole-4-carboxamide with reactive methylenic substrates can lead to the formation of imidazolyl-hydrazones, which can cyclize to produce imidazo[5,1-c][1,2,4]triazines under acidic or basic conditions . These reactions demonstrate the reactivity of imidazole derivatives and their potential for generating complex molecules with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds, as well as the nature of the substituents, can influence properties such as solubility, melting point, and reactivity. For instance, the library of imidazole-4,5-dicarboxamides bearing amino acid esters was characterized by LC-MS and 1H-NMR spectroscopy, indicating the importance of analytical techniques in determining the purity and structure of these compounds . The crystalline structures of AHIC and ACCI also provide insights into the intermolecular interactions that can stabilize these compounds .

科学的研究の応用

Imidazole Derivatives Synthesis : Imidazole-4,5-dicarboxylic acid derivatives are synthesized through various chemical processes, yielding compounds with unique properties and potential applications in chemistry and pharmacology. For instance, compounds with imidazole-4,5-dicarboxylic acid scaffold, when derivatized with amino acid esters, form structures that may exhibit pharmacological activities due to their conformations and the presentation of amino acid pharmacophores (Solinas et al., 2009) (Solinas et al., 2008).

Derivatives for Material Science : Imidazole derivatives, including those derived from imidazole-4,5-dicarboxylic acid, are explored for their potential applications in material science. For example, specific derivatives have been synthesized and studied for their physical and optical properties, indicating potential utility in specialized materials and optoelectronic devices (Ghaemy et al., 2013).

Coordination Chemistry and Catalysis : The structure of imidazole-4,5-dicarboxylic acid and its derivatives, particularly their multiple heteroatoms and protonation states, make them suitable candidates for forming complexes with transition metals. These complexes can be utilized in various fields, such as catalysis and gas separation, owing to their unique coordination modes and reactivity (Brusina et al., 2016).

Synthesis of Complex Molecules : The imidazole scaffold is also instrumental in synthesizing complex molecules, such as peptidomimetics. The versatility of the imidazole ring allows for various substitutions and modifications, enabling the creation of molecules with potential biological activities (Skogh et al., 2013).

特性

IUPAC Name |

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,18)(H,15,16)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIFNMYBLJUKQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356982 |

Source

|

| Record name | 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-53-8 |

Source

|

| Record name | 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

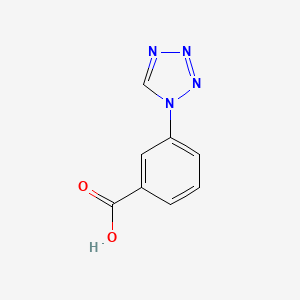

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

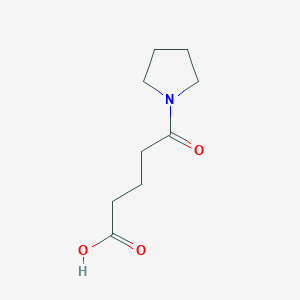

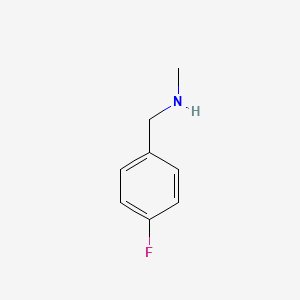

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

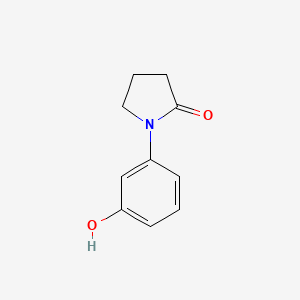

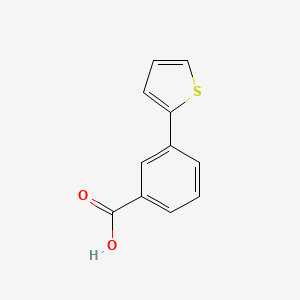

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)

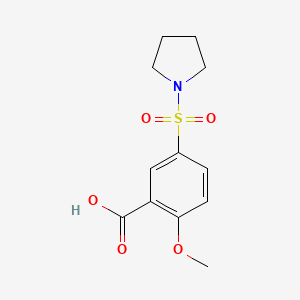

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)